molecular formula C24H31N3O2 B5134799 2-[benzyl(methyl)amino]-N-[2-(4-morpholinyl)ethyl]-2-indanecarboxamide

2-[benzyl(methyl)amino]-N-[2-(4-morpholinyl)ethyl]-2-indanecarboxamide

Katalognummer B5134799
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: UAAIHYQWVYZFCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[benzyl(methyl)amino]-N-[2-(4-morpholinyl)ethyl]-2-indanecarboxamide, also known as SB-269970, is a selective antagonist of the serotonin 5-HT7 receptor. It is a compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Wirkmechanismus

2-[benzyl(methyl)amino]-N-[2-(4-morpholinyl)ethyl]-2-indanecarboxamide acts as a selective antagonist of the serotonin 5-HT7 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. The 5-HT7 receptor is involved in the regulation of various physiological processes, including sleep, mood, and cognition. By blocking the activity of this receptor, 2-[benzyl(methyl)amino]-N-[2-(4-morpholinyl)ethyl]-2-indanecarboxamide has been shown to modulate these processes and potentially alleviate symptoms associated with various neurological and psychiatric disorders.
Biochemical and physiological effects:
2-[benzyl(methyl)amino]-N-[2-(4-morpholinyl)ethyl]-2-indanecarboxamide has been shown to have various biochemical and physiological effects in preclinical and clinical studies. These effects include the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of synaptic plasticity. Additionally, 2-[benzyl(methyl)amino]-N-[2-(4-morpholinyl)ethyl]-2-indanecarboxamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models and clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-[benzyl(methyl)amino]-N-[2-(4-morpholinyl)ethyl]-2-indanecarboxamide in lab experiments is its selectivity for the 5-HT7 receptor, which allows for more specific targeting of this receptor and potentially fewer off-target effects. However, one limitation of using 2-[benzyl(methyl)amino]-N-[2-(4-morpholinyl)ethyl]-2-indanecarboxamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Zukünftige Richtungen

There are several potential future directions for research involving 2-[benzyl(methyl)amino]-N-[2-(4-morpholinyl)ethyl]-2-indanecarboxamide. One area of interest is its potential therapeutic applications in Alzheimer's disease, as studies have shown that the 5-HT7 receptor may play a role in the pathophysiology of this disease. Additionally, further research is needed to fully understand the mechanisms underlying the anxiolytic, antidepressant, and antipsychotic effects of 2-[benzyl(methyl)amino]-N-[2-(4-morpholinyl)ethyl]-2-indanecarboxamide and its potential applications in these disorders. Finally, the development of more potent and selective 5-HT7 receptor antagonists may further enhance the potential therapeutic applications of this compound.

Synthesemethoden

The synthesis of 2-[benzyl(methyl)amino]-N-[2-(4-morpholinyl)ethyl]-2-indanecarboxamide involves the reaction of 2-indanecarboxylic acid with benzylmethylamine and 4-morpholineethanamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting product is then purified through column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

2-[benzyl(methyl)amino]-N-[2-(4-morpholinyl)ethyl]-2-indanecarboxamide has been studied extensively in preclinical and clinical research for its potential therapeutic applications in various neurological and psychiatric disorders. Some of the areas of research include depression, anxiety, schizophrenia, Alzheimer's disease, and sleep disorders.

Eigenschaften

IUPAC Name

2-[benzyl(methyl)amino]-N-(2-morpholin-4-ylethyl)-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-26(19-20-7-3-2-4-8-20)24(17-21-9-5-6-10-22(21)18-24)23(28)25-11-12-27-13-15-29-16-14-27/h2-10H,11-19H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAIHYQWVYZFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.